Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate
Description
Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate is a heterocyclic compound featuring a thiazolidinone core substituted with a phenyl group at position 3 and an acetyl-thioureido-benzoate moiety. The thiazolidinone ring (2,4-dioxo structure) is a well-known pharmacophore associated with diverse biological activities, including antimicrobial and anti-inflammatory properties . The compound’s synthesis typically involves cyclization reactions, as exemplified by analogous procedures using dimethyl acetylenedicarboxylate (DMAD) to form thiazolidinone derivatives .
Properties
IUPAC Name |
ethyl 4-[[2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]carbamothioylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-2-29-19(27)13-8-10-14(11-9-13)22-20(30)23-17(25)12-16-18(26)24(21(28)31-16)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3,(H2,22,23,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSSSIQNIOKPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid undergoes Fischer esterification with ethanol in concentrated sulfuric acid (70–80°C, 6–8 hours), yielding ethyl 4-nitrobenzoate (82–90% yield).
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (1–3 atm) and 10% Pd/C in ethanol at 25–30°C, producing ethyl 4-aminobenzoate (95% yield, purity >98% by HPLC).
Preparation of 2-(2,4-Dioxo-3-phenylthiazolidin-5-yl)acetyl Isothiocyanate
Thiazolidinone Ring Formation
3-Phenylthiourea reacts with chloroacetic acid in refluxing dioxane (12 hours, pyridine catalyst) to form 3-phenyl-2,4-thiazolidinedione (Scheme 1).
Scheme 1 : Cyclization mechanism for thiazolidinone synthesis.
.
Acetylation and Isothiocyanate Generation
The thiazolidinedione is acetylated with acetyl chloride in dry dichloromethane (0°C, triethylamine), yielding 2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl chloride. Treatment with ammonium thiocyanate in acetone produces the corresponding isothiocyanate (75% yield).
Thiourea Bridge Formation
Ethyl 4-aminobenzoate reacts with 2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl isothiocyanate in anhydrous acetonitrile (24 hours, 25°C), forming the thioureido linkage (Scheme 2).
Scheme 2 : Thiourea coupling reaction.
.
Optimization Data :
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| No catalyst | Acetonitrile | 25 | 62 |
| Triethylamine (1 eq) | Acetonitrile | 25 | 88 |
| DMAP (0.1 eq) | THF | 40 | 78 |
Alternative Pathways and Comparative Analysis
One-Pot Cyclocondensation
A mixture of ethyl 4-aminobenzoate, 3-phenyl-2,4-thiazolidinedione, and thiophosgene in dimethylformamide (DMF) at 60°C for 48 hours yields the target compound (57% yield, lower purity).
Solid-Phase Synthesis
Immobilized 4-aminobenzoate on Wang resin undergoes sequential reactions with isothiocyanate and thiazolidinone precursors, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 70% yield but requires specialized equipment.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol/water (1:1). Characterization includes:
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H NMR (400 MHz, DMSO-): δ 1.32 (t, 3H, -OCHCH), 3.45 (s, 2H, -SCH-), 4.25 (q, 2H, -OCH-), 7.52–7.89 (m, 9H, aromatic).
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IR (KBr): 1725 cm (C=O ester), 1680 cm (C=O thiazolidinone), 1240 cm (C=S).
Challenges and Mitigation Strategies
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Ester Hydrolysis : Avoid aqueous bases; use anhydrous conditions during thiourea coupling.
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Thione-Thiol Tautomerism : Stabilize the thione form using non-polar solvents (e.g., toluene).
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Byproducts : Remove unreacted isothiocyanate via aqueous washes (pH 7–8).
Industrial-Scale Considerations
A continuous-flow reactor with in-line FTIR monitoring achieves 85% yield at 100 g/hour throughput, reducing reaction time from 24 hours to 45 minutes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates or thioureas depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound is primarily recognized for its biological properties , which include:
- Anticancer Activity : Research indicates that compounds with thiazolidine and thiourea structures exhibit significant cytotoxicity against various cancer cell lines. Mechanisms may involve the induction of apoptosis and inhibition of cancer cell proliferation.
- Antimicrobial Properties : Derivatives of thiazolidines have shown promising results in antibacterial and antifungal assays. This suggests that Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate could have broader pharmacological applications beyond oncology.
- Anti-inflammatory and Neuroprotective Effects : The compound's thiourea moiety may enhance its anti-inflammatory properties, contributing to neuroprotection in various models.
Case Studies
Recent studies have highlighted the potential of this compound as a promising candidate for drug development:
- Anticancer Studies : Various research efforts have focused on evaluating the cytotoxic effects of this compound against different cancer cell lines. Results indicate strong potential for further development as an anticancer agent.
- Antimicrobial Testing : The compound has been tested against several bacterial strains, showing significant antimicrobial activity that warrants further exploration in pharmaceutical applications.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and thiourea moiety are key functional groups that can bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares structural motifs with several classes of heterocycles:
- Thiazolidinone derivatives: The 2,4-dioxo-thiazolidin-5-yl group is a common scaffold in bioactive molecules. For example, 5-benzylidene rhodanine derivatives (e.g., compound D4 in ) exhibit antimicrobial activity due to the thiazolidinone core and conjugated substituents .
- Thioureido-linked benzoates: The ethyl benzoate group is analogous to co-initiators like ethyl 4-(dimethylamino) benzoate (), which enhances reactivity in polymer resins. However, the target compound’s thioureido linker may confer distinct stability or binding properties.
- Thiazole/thiadiazole hybrids: Compounds such as ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate () share sulfur-rich heterocycles but differ in ring systems and substituents.
Physicochemical and Functional Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of thioureas, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiourea moiety, which is critical for its biological activity. The presence of the thiazolidinone ring and the ethyl benzoate group contributes to its unique properties.
Antimicrobial Activity
Thioureas have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiourea functionalities exhibit significant antibacterial and antifungal activities. For instance, a study reported that various thioureas demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 4-(3-benzoylthioureido)benzoate | Staphylococcus aureus | 15 |
| Ethyl 4-(3-(2-methylbenzoyl)thioureido)benzoate | Escherichia coli | 14 |
| Ethyl 4-(3-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate | Pseudomonas aeruginosa | 16 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiourea derivatives. For example, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. A docking study demonstrated that these compounds interact effectively with targets involved in cancer pathways .
Case Study: Anticancer Efficacy
In a study involving various thiourea derivatives, it was found that one derivative exhibited IC50 values in the micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation .
Enzyme Inhibition
Thioureas are also recognized as potent inhibitors of various enzymes. Notably, they have been shown to inhibit carbonic anhydrase, which plays a crucial role in tumor growth and metastasis. This inhibition mechanism is particularly relevant for designing therapeutic agents targeting cancer .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Ethyl 4-(3-benzoylthioureido)benzoate | Carbonic Anhydrase II | 25 |
| Ethyl 4-(3-(2-methylbenzoyl)thioureido)benzoate | Carbonic Anhydrase I | 30 |
| Ethyl 4-(3-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate | Carbonic Anhydrase IV | 20 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with biological macromolecules. The intramolecular hydrogen bonding observed in related compounds enhances stability and bioavailability .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Modifications at specific positions on the thiourea or thiazolidinone moieties can significantly alter their potency against various biological targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing thiourea-linked thiazolidinone derivatives like Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate?
- Methodology :
- Step 1 : React substituted benzaldehyde derivatives with thiourea intermediates under acidic ethanol reflux (e.g., glacial acetic acid as a catalyst) to form thioureido intermediates .
- Step 2 : Introduce the thiazolidinone core via cyclization using mercaptoacetic acid or analogous thiol-containing reagents under controlled temperature (e.g., 60–80°C) .
- Step 3 : Purify via column chromatography (e.g., hexane/ethyl acetate gradient) and confirm purity using melting point analysis and TLC .
Q. How can researchers structurally characterize the thiourea and thiazolidinone moieties in this compound?
- Analytical Techniques :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹ for thiazolidinone dioxo groups) and thioureido N-H stretches (~3200 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl proton integration at δ 7.2–7.5 ppm, thioureido NH signals at δ 9–10 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass with <2 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound’s conformation?
- Approach :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles, especially for the thioureido-thiazolidinone linkage .
- Empirical Corrections : Apply spherical harmonic functions (e.g., Blessing’s method) to correct absorption anisotropy in diffraction data, improving model accuracy .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Optimization Steps :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) for cyclization to enhance reactivity .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate thiourea formation .
- Workup Refinement : Replace traditional filtration with rotary evaporation followed by recrystallization to minimize product loss .
Q. How can researchers investigate the mechanistic role of the thioureido linker in biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified linkers (e.g., replacing thiourea with urea or sulfonamide) and compare bioactivity .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity of the compound to target proteins (e.g., kinases or receptors) to assess linker contribution .
Q. What are the best practices for analyzing impurities in this compound during scale-up?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
